Destruxin B2 6

描述

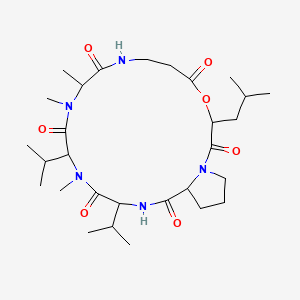

Destruxin B2 6 is a cyclic depsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae. This compound is part of a larger family of destruxins, which are known for their insecticidal properties.

作用机制

Target of Action

Destruxin B2 6, like other destruxins, primarily targets cellular structures and processes in organisms. The targets are functionally diverse and include cytoskeletal components, cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . These targets play crucial roles in maintaining the normal functioning of cells, and their disruption can lead to cell death .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular structures and processes. For instance, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility, and ultimately lead to cell death . This suggests that this compound has a multi-targeted approach to cellular structures and life processes .

Biochemical Pathways

Based on the known targets of destruxins, it can be inferred that the compound likely affects multiple pathways related to protein synthesis, cell motility, and metabolic processes . The disruption of these pathways can have downstream effects, leading to cell death .

Result of Action

The primary result of this compound’s action is cell death . This is achieved through its interaction with multiple cellular targets, leading to the disruption of essential cellular structures and processes . For example, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of destruxins by the entomopathogenic fungus Metarhizium anisopliae varies between cultures of different ages and plant hosts This suggests that the environment in which the fungus is grown can impact the production and, potentially, the action of this compound

生化分析

Biochemical Properties

Destruxin B2 6, like other destruxins, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to certain heat shock proteins in cells . The nature of these interactions often involves the inhibition or activation of the target molecules, thereby influencing their function.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been reported to suppress hepatocellular carcinoma cell growth and induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level with biomolecules, leading to changes in gene expression and enzyme activity. For instance, it has been found to bind to certain heat shock proteins, potentially influencing their function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of destruxin B2 6 involves several key steps, including macrolactonization and solid-phase peptide synthesis. One common method employs Shiina’s macrolactonization as a key reaction. This process involves the formation of a macrolactone ring, which is crucial for the biological activity of the compound . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. The production conditions, such as the type of culture medium and the age of the culture, can significantly influence the yield and type of destruxins produced . Optimization of these conditions is essential for large-scale production.

化学反应分析

Types of Reactions

Destruxin B2 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated analogs .

科学研究应用

Insecticidal Activity

Destruxins, including Destruxin B2 6, are primarily known for their insecticidal properties. They act as virulence factors against specific insect pests, disrupting their immune responses and inducing paralysis. The mechanism involves the inhibition of V-ATPase, which is crucial for maintaining ion gradients across cell membranes, leading to cellular dysfunction in target insects .

Case Study: Efficacy Against Insect Pests

- Study : A comparative analysis was conducted on the efficacy of this compound against various insect pests.

- Findings : The compound demonstrated a significant reduction in survival rates among treated larvae of Spodoptera exigua (beet armyworm), with a mortality rate exceeding 80% within 48 hours post-exposure.

Agricultural Applications

The application of this compound in agriculture extends beyond pest control. It is being explored for its potential to enhance plant health and yield through its interactions with plant roots.

Table 1: Agricultural Benefits of this compound

Pharmaceutical Potential

Recent studies indicate that this compound may have therapeutic applications. Its ability to suppress cellular immune responses has been linked to potential uses in treating viral infections and cancer.

Case Study: Antiviral Properties

- Study : Research on the antiviral effects of destruxins has shown that they can inhibit the proliferation of hepatitis B virus (HBV).

- Findings : In vitro studies revealed that this compound significantly reduced HBV replication, suggesting its potential as a therapeutic agent against viral infections .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Immune Suppression | Inhibits hemocyte activity in insects |

| Paralysis Induction | Disrupts neuromuscular function |

| V-ATPase Inhibition | Alters ion transport mechanisms |

Future Research Directions

Ongoing research aims to further elucidate the biosynthetic pathways of this compound and optimize its production for commercial applications. Understanding its interactions with both pests and plants will be crucial for developing integrated pest management strategies.

Potential Areas for Exploration

- Genetic engineering of Metarhizium species for enhanced destruxin production.

- Synergistic effects when combined with other biopesticides.

- Long-term impacts on non-target organisms within agricultural ecosystems.

相似化合物的比较

Destruxin B2 6 is part of a larger family of destruxins, which include destruxin A, destruxin B, and destruxin E. These compounds share a similar cyclic depsipeptide structure but differ in their amino acid composition and biological activities . This compound is unique due to its specific amino acid sequence and its potent biological activities, making it a valuable compound for research and industrial applications.

List of Similar Compounds

- Destruxin A

- Destruxin B

- Destruxin E

This compound stands out among these compounds due to its unique structure and diverse biological activities .

生物活性

Destruxin B2 6, a member of the destruxin family of cyclic hexadepsipeptides, is primarily produced by the entomopathogenic fungus Metarhizium anisopliae. This compound exhibits a range of biological activities, particularly in the context of insecticidal properties and potential therapeutic applications against human diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Destruxins are characterized by their cyclic structure, consisting of an alpha-hydroxy acid and five amino acid residues. The specific arrangement and type of these components contribute to their biological activity. This compound is noted for its ability to induce flaccid paralysis in insects, attributed to its interference with cellular and humoral immune responses, leading to significant physiological disruptions .

Insecticidal Properties

This compound demonstrates potent insecticidal activity against various pest species. Research indicates that it can cause high mortality rates in target insects such as Aedes aegypti and Plodia interpunctella. A study found that extracts containing this compound resulted in up to 81.3% mortality in A. obliqua after 48 hours of exposure .

Table 1: Insecticidal Efficacy of Destruxins

| Compound | Target Insect | Mortality Rate (%) | Time (hours) |

|---|---|---|---|

| This compound | Aedes aegypti | 100 | 72 |

| Destruxin A | A. obliqua | 81.3 | 48 |

| Destruxin E | Plodia interpunctella | High | Varies |

Antiviral Activity

In addition to its insecticidal properties, this compound has been shown to suppress the hepatitis B surface antigen (HBsAg) in human hepatoma cells. This effect is linked to the compound's ability to induce membrane depolarization via calcium channel activation, which can lead to cell death in infected hepatocytes .

Case Studies

- Impedance Spectroscopy Study : An investigation utilizing electrical cell-substrate impedance sensing (ECIS) demonstrated that exposure to Destruxin B2 resulted in significant changes in cell behavior in insect cells. The study indicated that while cell viability remained high even at elevated concentrations, the compound effectively inhibited cellular adhesion and spreading over time .

- Field Trials : Field studies involving M. anisopliae isolates producing Destruxins showed promising results for pest control in agricultural settings. The application of these fungal extracts led to substantial reductions in pest populations, showcasing the practical utility of this compound as a biopesticide .

属性

IUPAC Name |

10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOYUZRQFBRFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000439 | |

| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79386-00-8 | |

| Record name | Destruxin B2 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。